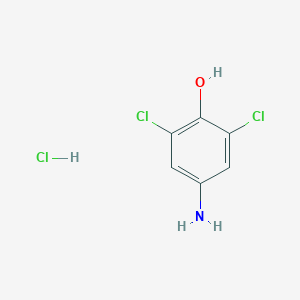

4-Amino-2,6-dichlorophenol hydrochloride

Vue d'ensemble

Description

4-Amino-2,6-dichlorophenol hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO·HCl. It is a halogenated derivative of 4-aminophenol and is known for its potent nephrotoxic effects. The compound is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Amino-2,6-dichlorophenol hydrochloride can be synthesized through the chlorination of 4-aminophenol. The reaction typically involves the use of chlorine gas in the presence of a suitable solvent, such as water or an organic solvent. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The compound is crystallized from solvents like ethanol to obtain the hydrochloride salt, which is then purified through recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2,6-dichlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenol derivatives.

Applications De Recherche Scientifique

Toxicological Research

Nephrotoxicity Studies

ADCP has been studied extensively for its nephrotoxic effects. Research indicates that it induces acute nephrotoxicity characterized by renal corticomedullary necrosis. In vitro studies have shown that exposure to ADCP at concentrations of 0.05 mM or greater leads to increased lactate dehydrogenase (LDH) release from rat renal cortical slices, suggesting cellular damage and necrosis .

Mechanistic Insights

Studies have explored the mechanisms underlying ADCP-induced nephrotoxicity. The role of antioxidants and cytochrome P450 activity modulators has been examined to mitigate the cytotoxic effects of ADCP. This research is critical for understanding how ADCP interacts with biological systems and its potential implications for human health .

Agricultural Chemistry

Insecticidal Applications

ADCP serves as an important intermediate in the synthesis of hexaflumuron, a benzoylurea insecticide known for its chitin synthesis inhibition properties. Hexaflumuron is effective against various pests, including bollworms, making ADCP valuable in agricultural pest management strategies .

Synthesis Process Improvements

Recent advancements in the synthesis of ADCP have focused on optimizing yield and purity through innovative methods. For instance, using 2,6-dichlorophenol as a starting material combined with nitration reactions has shown to enhance product quality while minimizing by-products . This optimization is crucial for large-scale agricultural applications.

Pharmaceutical Intermediates

ADCP is recognized as a significant intermediate in the production of various pharmaceuticals. Its chemical structure allows it to participate in numerous organic synthesis reactions, leading to the development of bioactive compounds. The versatility of ADCP in pharmaceutical chemistry highlights its importance in drug development processes.

Analytical Chemistry

ADCP is utilized in analytical chemistry as a standard reference compound for various assays and analytical methods. Its chemical properties allow it to be employed in studies involving spectrophotometry and chromatographic techniques, aiding in the analysis of complex mixtures.

Case Study 1: Nephrotoxicity Mechanisms

A study conducted on Fischer 344 rats demonstrated that preincubation with antioxidants significantly reduced LDH release induced by ADCP exposure. This finding underscores the potential for protective agents in mitigating nephrotoxic effects .

Case Study 2: Agricultural Efficacy

Field trials evaluating hexaflumuron's efficacy derived from ADCP showed significant reductions in pest populations compared to untreated controls, illustrating the practical application of ADCP in agricultural settings .

Mécanisme D'action

The nephrotoxic effects of 4-Amino-2,6-dichlorophenol hydrochloride are primarily due to its ability to induce renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cell membrane damage. The exact molecular targets and pathways involved in its nephrotoxicity are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dichloro-4-aminophenol

- 3,5-Dichloro-4-hydroxyaniline

- 2,4,6-Trichlorophenol

Uniqueness

4-Amino-2,6-dichlorophenol hydrochloride is unique due to its specific nephrotoxic effects and its ability to undergo selective chemical reactions. Compared to other similar compounds, it has distinct applications in nephrotoxicity studies and industrial processes .

Activité Biologique

4-Amino-2,6-dichlorophenol hydrochloride (ADCP) is a halogenated derivative of aminophenol that has garnered attention due to its significant biological activities, particularly its nephrotoxic and hepatotoxic effects. This article aims to provide a comprehensive overview of the biological activity of ADCP, supported by case studies, research findings, and data tables.

- Chemical Formula : C₆H₅Cl₂N₃O

- Molecular Weight : 178.02 g/mol

- CAS Number : 5930-28-9

-

Structure :

Biological Activity Overview

ADCP exhibits a range of biological activities, primarily characterized by its nephrotoxic and hepatotoxic properties. Various studies have explored its effects on different biological systems.

Nephrotoxicity

ADCP is recognized as a potent nephrotoxicant. Research indicates that exposure to ADCP leads to significant renal damage in both in vitro and in vivo models.

- In Vivo Studies : A study conducted on Fischer 344 rats demonstrated that ADCP exposure resulted in acute nephrotoxicity, characterized by renal corticomedullary necrosis. The study reported increased lactate dehydrogenase (LDH) release from rat renal cortical slices at concentrations as low as 0.05 mM .

- In Vitro Studies : Another investigation highlighted that ADCP induced methemoglobin formation in erythrocytes, with significant increases observed at concentrations ranging from 0.2 to 0.6 mM . This suggests potential oxidative stress mechanisms contributing to nephrotoxic effects.

Hepatotoxicity

While ADCP is primarily noted for its nephrotoxic effects, it also exhibits weak hepatotoxicity:

- In a study assessing the hepatic impact of ADCP, it was found that high doses led to degeneration and necrosis of hepatocytes in rats. Histopathological examinations revealed significant lesions correlating with elevated liver weights and alterations in biochemical parameters .

The exact mechanism by which ADCP induces toxicity remains unclear; however, it is hypothesized that the compound undergoes metabolic activation to form reactive intermediates capable of causing cellular damage. Potential pathways include:

- Oxidative Stress : The generation of reactive oxygen species (ROS) may contribute to cellular injury.

- Methemoglobin Formation : Increased levels of methemoglobin can impair oxygen transport and lead to tissue hypoxia .

Case Studies and Research Findings

| Study | Findings | Concentration |

|---|---|---|

| Limoges et al. (2008) | Induced nephrotoxicity in Fischer 344 rats | ≥0.05 mM |

| Erythrocyte Methemoglobin Study | Significant methemoglobin formation | 0.2 - 0.6 mM |

| Hepatic Impact Study | Hepatocyte degeneration and necrosis | High doses |

Toxicological Data

Toxicological assessments have been conducted to evaluate the safety profile of ADCP:

- Acute Toxicity : In acute toxicity tests on Wistar rats, no mortality was observed at doses up to 300 mg/kg body weight, indicating a moderate safety profile in short-term exposure scenarios .

- Chronic Exposure : Long-term exposure studies revealed significant alterations in hematological parameters and organ weights, suggesting cumulative toxic effects over time .

Propriétés

IUPAC Name |

4-amino-2,6-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO.ClH/c7-4-1-3(9)2-5(8)6(4)10;/h1-2,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZRBWLAYMSXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068400 | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42486-53-3 | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42486-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042486533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-2,6-dichloro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dichlorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.